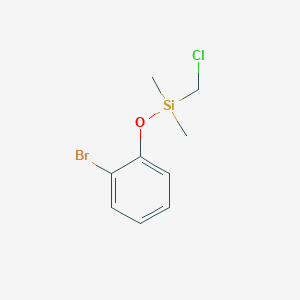
Silane, (2-bromophenoxy)(chloromethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-bromophenoxy)(chloromethyl)dimethyl- is an organosilicon compound that features a silane group bonded to a 2-bromophenoxy group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-bromophenoxy)(chloromethyl)dimethyl- typically involves the reaction of dimethylchlorosilane with 2-bromophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phenoxide ion, which then reacts with the chlorosilane to form the desired product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-bromophenoxy)(chloromethyl)dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The silane group can participate in reduction reactions, often acting as a hydride donor.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include substituted silanes with various functional groups.
Oxidation: Phenolic compounds and quinones.
Reduction: Silanes with reduced functional groups, such as alkyl or aryl silanes.
Scientific Research Applications
Chemistry
In organic synthesis, Silane, (2-bromophenoxy)(chloromethyl)dimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a versatile building block in the construction of silicon-containing molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its unique structure allows for the modification of biological activity and pharmacokinetic properties of drug candidates.
Industry
In the materials science industry, this compound is used in the development of advanced materials such as silicon-based polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in surface modification and adhesion promotion.
Mechanism of Action
The mechanism of action of Silane, (2-bromophenoxy)(chloromethyl)dimethyl- involves its interaction with various molecular targets through its functional groups. The silane group can form strong bonds with oxygen and nitrogen-containing compounds, while the bromophenoxy and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions enable the compound to modify the chemical and physical properties of target molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Dimethylchlorosilane: A simpler silane compound with similar reactivity but lacking the bromophenoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a bromophenoxy group, used in similar applications.
Chloromethyltrimethylsilane: Similar structure but with three methyl groups instead of two methyl and one bromophenoxy group.
Uniqueness
Silane, (2-bromophenoxy)(chloromethyl)dimethyl- is unique due to the presence of both bromophenoxy and chloromethyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
84998-62-9 |
|---|---|
Molecular Formula |
C9H12BrClOSi |
Molecular Weight |
279.63 g/mol |
IUPAC Name |
(2-bromophenoxy)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H12BrClOSi/c1-13(2,7-11)12-9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
InChI Key |
DXKIODXVEKTUKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















